pKa: 3-Bromobutyric Acid is a Significantly Weaker Acid than 2-Bromobutyric Acid
The acid dissociation constant (pKa) directly influences a compound's reactivity in pH-sensitive reactions and its bioavailability in pharmaceutical applications. 3-Bromobutyric acid is a weaker acid than its positional isomer, 2-bromobutyric acid, due to the greater distance between the electron-withdrawing bromine atom and the carboxylic acid group [1]. This difference is critical for synthetic chemists selecting the appropriate brominated acid for a given reaction.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 3.97 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Bromobutyric acid has a lower pKa (stronger acid) than 3-bromobutyric acid [1] |
| Quantified Difference | 3-Bromobutyric acid has a higher pKa (weaker acid) than 2-bromobutyric acid. |
| Conditions | Calculated/Predicted property based on chemical structure. |
Why This Matters
This pKa difference dictates which compound is the appropriate choice for reactions where acidity plays a critical role, such as in certain esterifications, amidations, or pH-controlled extractions.
- [1] Chemical Forums. Why would something like 3-bromobutyric acid have a higher pka than 2-bromobutyric acid? 2013. View Source
